
4-(Ethoxymethyl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)-3-methoxyaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the amino group is substituted with ethoxymethyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-3-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyaniline.
Ethoxymethylation: The amino group of 3-methoxyaniline is reacted with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The methoxy and ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
4-(Ethoxymethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-(Ethoxymethyl)-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
Similar Compounds
4-Methoxyaniline: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
4-Ethoxyaniline: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxyaniline: The position of the methoxy group is different, leading to variations in chemical behavior.
Uniqueness
4-(Ethoxymethyl)-3-methoxyaniline is unique due to the presence of both ethoxymethyl and methoxy groups, which provide a balance of electronic and steric effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-4-5-9(11)6-10(8)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI 键 |
BJTNEDNBMAWKDE-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=C(C=C(C=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


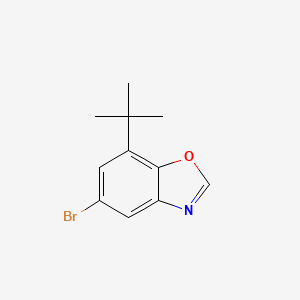
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)

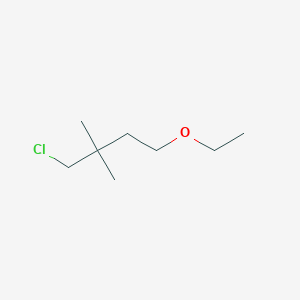
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)

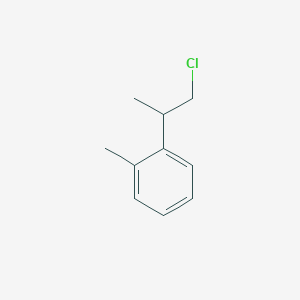
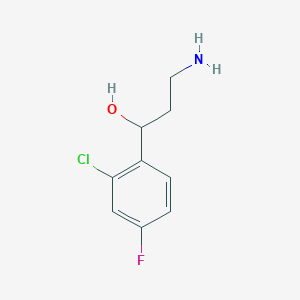
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
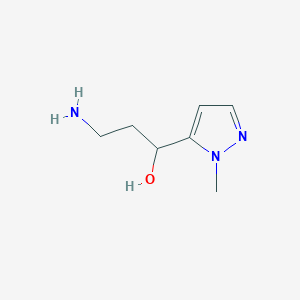
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
